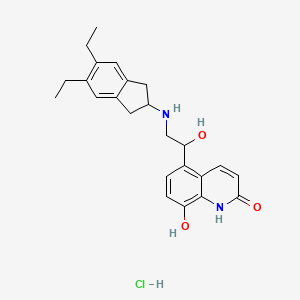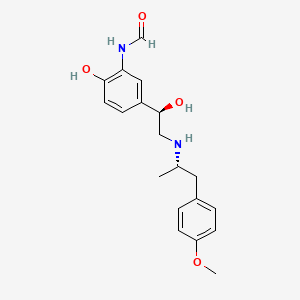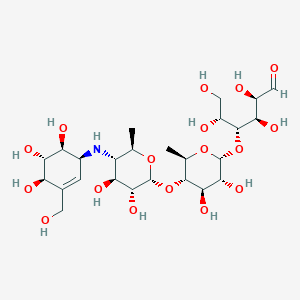
Citalopram Alkene Dimer Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram Alkene Dimer Chloride: is a chemical compound that is an impurity formed during the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant medications, Citalopram and Escitalopram . Its chemical formula is C40H41ClF2N4O and it has a molecular weight of 667.23 g/mol . This compound is significant in scientific research due to its presence as a potential contaminant in the production of these widely used drugs.
Mechanism of Action
Target of Action
Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .
Mode of Action
Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .
Pharmacokinetics
After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .
Result of Action
Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .
Biochemical Analysis
Biochemical Properties
It is known that Citalopram, from which the dimer is derived, inhibits the serotonin transporter (5-HTT) in the brain, leading to increased serotonin levels
Cellular Effects
Studies on Citalopram have shown that it can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . It would be reasonable to hypothesize that Citalopram Alkene Dimer Chloride might have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The parent compound, Citalopram, is known to exert its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter . This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Citalopram is known to be metabolized in the liver primarily by enzymes CYP2C19, CYP3A4, and CYP2D6 .
Subcellular Localization
Given that Citalopram is known to act at the synaptic cleft in neurons , it is possible that this compound might also be found in this subcellular location.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citalopram Alkene Dimer Chloride is formed as an impurity during the synthesis of Citalopram and Escitalopram. The exact mechanism of dimerization is not reported, but it is likely initiated by the double bonds (alkenes) within the citalopram molecules undergoing a [2+2] cycloaddition reaction, forming the cyclobutane ring. The reaction conditions typically involve the presence of chloride ions (Cl-) which suggests the compound exists as a salt.
Industrial Production Methods: In industrial settings, the synthesis of Citalopram involves multiple steps, including the formation of intermediates and the final product. During these processes, impurities such as this compound can form. Research efforts have focused on optimizing synthesis processes to minimize the formation of this impurity, which can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.
Chemical Reactions Analysis
Types of Reactions: Citalopram Alkene Dimer Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, potentially altering the structure of the compound.
Substitution: Substitution reactions can take place, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve various nucleophiles or electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Citalopram Alkene Dimer Chloride has several scientific research applications, including:
Analytical Methods for Detection: Research efforts have been directed towards developing reliable methods to identify and quantify this compound in Citalopram samples.
Impact on Citalopram Quality: The presence of this compound can potentially affect the quality and efficacy of the final Citalopram medication.
Removal During Synthesis: Since this compound is an unwanted byproduct, research efforts have focused on optimizing Citalopram synthesis processes to minimize its formation.
Comparison with Similar Compounds
Citalopram Alkene Dimer Chloride is unique due to its formation as an impurity during the synthesis of Citalopram and Escitalopram. Similar compounds include:
Citalopram: The parent compound, a selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Escitalopram: The S-enantiomer of Citalopram, also used as an SSRI.
Other Impurities: Various other impurities can form during the synthesis of Citalopram and Escitalopram, each with its own unique structure and properties.
This compound stands out due to its specific dimerization process and the formation of a cyclobutane ring, which is not commonly observed in other impurities.
Properties
CAS No. |
1370643-27-8 |
|---|---|
Molecular Formula |
C40H41ClF2N4O |
Molecular Weight |
667.23 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









